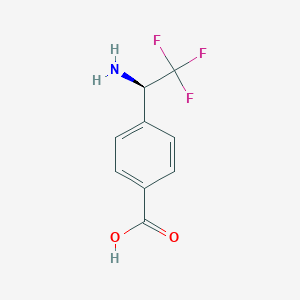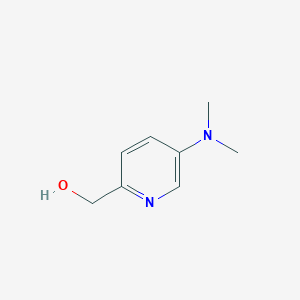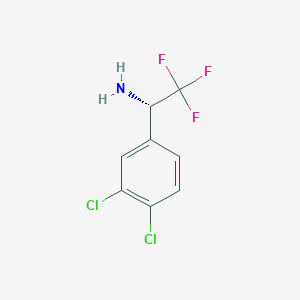![molecular formula C15H19F3N2O2 B1506987 TERT-BUTYL 3-{[3-(TRIFLUOROMETHYL)PHENYL]AMINO}AZETIDINE-1-CARBOXYLATE CAS No. 887580-44-1](/img/structure/B1506987.png)
TERT-BUTYL 3-{[3-(TRIFLUOROMETHYL)PHENYL]AMINO}AZETIDINE-1-CARBOXYLATE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
TERT-BUTYL 3-{[3-(TRIFLUOROMETHYL)PHENYL]AMINO}AZETIDINE-1-CARBOXYLATE is a chemical compound that belongs to the class of azetidines. Azetidines are four-membered nitrogen-containing heterocycles. The presence of the trifluoromethyl group and the Boc (tert-butoxycarbonyl) protecting group makes this compound particularly interesting for various chemical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of TERT-BUTYL 3-{[3-(TRIFLUOROMETHYL)PHENYL]AMINO}AZETIDINE-1-CARBOXYLATE typically involves the following steps:
Formation of the Azetidine Ring: The azetidine ring can be formed through cyclization reactions involving appropriate precursors.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates.
Protection with Boc Group: The Boc protecting group is introduced using tert-butyl chloroformate in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
TERT-BUTYL 3-{[3-(TRIFLUOROMETHYL)PHENYL]AMINO}AZETIDINE-1-CARBOXYLATE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the azetidine ring or the trifluoromethyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium azide or potassium cyanide in polar aprotic solvents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of ketones or carboxylic acids, while reduction may yield amines or alcohols.
Scientific Research Applications
TERT-BUTYL 3-{[3-(TRIFLUOROMETHYL)PHENYL]AMINO}AZETIDINE-1-CARBOXYLATE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including enzyme inhibition.
Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of TERT-BUTYL 3-{[3-(TRIFLUOROMETHYL)PHENYL]AMINO}AZETIDINE-1-CARBOXYLATE involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity, while the Boc group can protect reactive sites during chemical reactions.
Comparison with Similar Compounds
Similar Compounds
- 1-Boc-3-(3-trifluoromethyl-phenylamino)-pyrrolidine
- 1-Boc-3-(3-trifluoromethyl-phenylamino)-piperidine
Uniqueness
TERT-BUTYL 3-{[3-(TRIFLUOROMETHYL)PHENYL]AMINO}AZETIDINE-1-CARBOXYLATE is unique due to its four-membered azetidine ring, which imparts distinct chemical properties compared to the five-membered pyrrolidine and six-membered piperidine analogs. The trifluoromethyl group further enhances its chemical stability and biological activity.
Properties
CAS No. |
887580-44-1 |
|---|---|
Molecular Formula |
C15H19F3N2O2 |
Molecular Weight |
316.32 g/mol |
IUPAC Name |
tert-butyl 3-[3-(trifluoromethyl)anilino]azetidine-1-carboxylate |
InChI |
InChI=1S/C15H19F3N2O2/c1-14(2,3)22-13(21)20-8-12(9-20)19-11-6-4-5-10(7-11)15(16,17)18/h4-7,12,19H,8-9H2,1-3H3 |
InChI Key |
UDDYWGGZNODNAJ-UHFFFAOYSA-N |
SMILES |
CC(C)(C)OC(=O)N1CC(C1)NC2=CC=CC(=C2)C(F)(F)F |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)NC2=CC=CC(=C2)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![(4-(1H-Benzo[d]imidazol-2-yl)phenyl)methanol](/img/structure/B1506917.png)






![Vanadium,bis[(1,2,3,3a,7a-h)-1H-inden-1-yl]-](/img/structure/B1506959.png)



